molecular formula C18H32O B099743 6,10,14-Trimethylpentadeca-4,5-dien-2-one CAS No. 16647-10-2

6,10,14-Trimethylpentadeca-4,5-dien-2-one

Cat. No. B099743
CAS RN: 16647-10-2
M. Wt: 264.4 g/mol
InChI Key: KOEOXTZSYDFLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,10,14-Trimethylpentadeca-4,5-dien-2-one, also known as muscone, is a natural compound found in musk deer and other animal secretions. It has a unique odor that is commonly used in perfumes and fragrances. In recent years, muscone has gained attention in the scientific community for its potential therapeutic properties and its role in various biological processes.

Mechanism Of Action

The exact mechanism of action of 6,10,14-Trimethylpentadeca-4,5-dien-2-one is not fully understood, but it is believed to act on various signaling pathways within cells. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism. Muscone has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in regulating lipid metabolism.

Biochemical And Physiological Effects

Muscone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Muscone has also been shown to have antioxidant effects, which may help to reduce oxidative stress in cells. Additionally, 6,10,14-Trimethylpentadeca-4,5-dien-2-one has been shown to improve lipid metabolism and insulin sensitivity, which may help to prevent metabolic disorders such as obesity and type 2 diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using 6,10,14-Trimethylpentadeca-4,5-dien-2-one in lab experiments is its unique odor, which allows for easy detection and quantification. Additionally, 6,10,14-Trimethylpentadeca-4,5-dien-2-one is a natural compound and may have fewer side effects compared to synthetic compounds. However, one limitation is the difficulty in obtaining 6,10,14-Trimethylpentadeca-4,5-dien-2-one, as it is typically extracted from animal secretions. Additionally, 6,10,14-Trimethylpentadeca-4,5-dien-2-one may have limited solubility in certain solvents, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 6,10,14-Trimethylpentadeca-4,5-dien-2-one. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, 6,10,14-Trimethylpentadeca-4,5-dien-2-one may have potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Future research may also focus on developing more efficient methods for synthesizing 6,10,14-Trimethylpentadeca-4,5-dien-2-one and identifying new applications for this compound.

Synthesis Methods

Muscone can be synthesized using a variety of methods, including chemical synthesis and biotechnology. One common method involves the use of the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. Another method involves the use of biocatalysts, such as enzymes, to convert precursors into 6,10,14-Trimethylpentadeca-4,5-dien-2-one.

Scientific Research Applications

Muscone has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to regulate lipid metabolism and improve insulin sensitivity. Muscone has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

CAS RN

16647-10-2

Product Name

6,10,14-Trimethylpentadeca-4,5-dien-2-one

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C18H32O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h8,15-16H,6-7,9-12,14H2,1-5H3

InChI Key

KOEOXTZSYDFLAC-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(=C=CCC(=O)C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(=C=CCC(=O)C)C

Other CAS RN

16647-10-2

Origin of Product

United States

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